5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole

Description

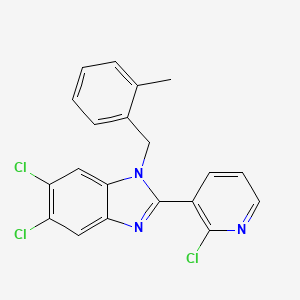

This benzimidazole derivative features a core 1H-1,3-benzimidazole scaffold with three distinct substituents:

- 5,6-Dichloro groups: Electron-withdrawing substituents that enhance stability and influence binding interactions.

- 2-(2-Chloro-3-pyridinyl): A heteroaromatic substituent contributing to π-π stacking and hydrogen bonding.

- 1-(2-Methylbenzyl): A lipophilic group modulating solubility and steric effects.

The molecular formula is C₂₀H₁₄Cl₃N₃ (calculated molecular weight: 402.35 g/mol).

Properties

IUPAC Name |

5,6-dichloro-2-(2-chloropyridin-3-yl)-1-[(2-methylphenyl)methyl]benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14Cl3N3/c1-12-5-2-3-6-13(12)11-26-18-10-16(22)15(21)9-17(18)25-20(26)14-7-4-8-24-19(14)23/h2-10H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMZQLZABBQELOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2C3=CC(=C(C=C3N=C2C4=C(N=CC=C4)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14Cl3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5,6-Dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole is a benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and infectious diseases. This compound’s structure allows it to interact with various biological targets, leading to diverse pharmacological effects.

- IUPAC Name : this compound

- Molecular Formula : C20H14Cl3N3

- Molar Mass : 406.67 g/mol

- CAS Number : 2767291

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : It may inhibit specific enzymes involved in critical biological pathways.

- DNA Interaction : The compound can bind to DNA, potentially affecting gene expression and leading to cytotoxic effects in cancer cells.

- Receptor Modulation : It may interact with cellular receptors, altering signaling pathways that regulate cell growth and apoptosis.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities:

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

- In vitro Studies : The compound showed promising results against various cancer cell lines, demonstrating cytotoxic effects through apoptosis induction and cell cycle arrest. A study highlighted its ability to induce reactive oxygen species (ROS) formation leading to DNA damage and subsequent activation of apoptotic pathways involving p53 and caspases .

Antimicrobial Activity

The compound has also been assessed for its antimicrobial properties:

- Antitubercular Activity : Research has shown that similar benzimidazole derivatives possess significant activity against Mycobacterium tuberculosis. While specific data on this compound is limited, its structural analogs suggest potential effectiveness against bacterial infections .

Case Studies and Research Findings

Scientific Research Applications

Anticancer Activity

Research has highlighted the potential of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole as an anticancer agent. Its structural properties allow it to interact with various molecular targets involved in cancer progression:

- Mechanism of Action : The compound exhibits significant binding affinity to receptor tyrosine kinases (RTKs) such as epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2), which are crucial in many cancers, including breast cancer .

- Case Study : In vitro studies have shown that derivatives of benzimidazole can induce apoptosis in cancer cells by modulating signaling pathways such as the c-Jun N-terminal kinase (JNK) pathway .

Antimicrobial Properties

The compound has demonstrated notable antimicrobial activity against various bacterial strains:

- Activity Spectrum : It has been tested against Gram-positive and Gram-negative bacteria, showcasing effectiveness comparable to standard antibiotics like ampicillin .

- Minimum Inhibitory Concentration (MIC) : Studies report MIC values ranging from 25 µg/ml to 62.5 µg/ml against common pathogens, indicating its potential as a therapeutic agent for infectious diseases .

Anti-inflammatory Effects

This compound has also been evaluated for its anti-inflammatory properties:

- Mechanism : The compound inhibits pro-inflammatory cytokines and mediators, potentially offering relief in conditions characterized by chronic inflammation .

Data Table of Biological Activities

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Key Structural and Functional Differences

Substituent Effects on Lipophilicity: The 2-methylbenzyl group in the target compound increases lipophilicity compared to the allyl group in C₁₅H₁₀Cl₃N₃ or the ribofuranosyl moiety in Maribavir . This may enhance membrane permeability but reduce aqueous solubility.

Heterocyclic Variations: The 2-chloro-3-pyridinyl group in the target compound differs from 6-chloro-3-pyridinyl in C₂₁H₁₈ClN₃ , affecting spatial orientation in molecular interactions. Maribavir’s ribofuranosyl group enables nucleoside analog activity, a mechanism absent in non-glycosylated benzimidazoles .

Biological Activity :

- Maribavir’s antiviral activity is well-documented, while the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

- Compounds with 3,4-dichlorobenzyl or 2-fluorobenzyl substituents (e.g., CAS 337920-65-7 , CAS 338411-25-9 ) may exhibit distinct kinase inhibition patterns due to halogen interactions.

Preparation Methods

Core Benzimidazole Ring Formation

The benzimidazole scaffold is typically synthesized via cyclization of 1,2-diaminobenzene derivatives. For the target compound, 4,5-dichloro-1,2-diaminobenzene serves as the foundational precursor. Cyclization is achieved using carbonylating agents such as phosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI).

Phosgene-Mediated Cyclization

A mixture of 4,5-dichloro-1,2-diaminobenzene (0.1 mol) and phosgene (0.12 mol) in tetrahydrofuran (THF) is stirred at 0–5°C for 2 hours, followed by gradual warming to room temperature. The intermediate 5,6-dichloro-1H-benzimidazol-2(3H)-one precipitates upon neutralization with aqueous ammonia, yielding 85–90% product.

Chlorination at Position 2

Introducing the 2-chloro substituent requires chlorination of the benzimidazolone. Phosphorus oxychloride (POCl₃) is the reagent of choice, as demonstrated in patent US6054589A.

POCl₃-Mediated Chlorination

A sealed vessel containing 5,6-dichloro-1H-benzimidazol-2(3H)-one (44 mmol) and freshly distilled POCl₃ (100 mL) is heated at 120°C for 6 hours under 2 bar autogenous pressure. After cooling, the mixture is quenched with ice and neutralized with aqueous ammonia. Filtration and drying yield 5,6-dichloro-2-chloro-1H-benzimidazole in 90% purity (95.6% by HPLC).

Introduction of the 2-Chloro-3-pyridinyl Group

The 2-chloro-3-pyridinyl moiety is introduced via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling.

SNAr Reaction

Heating 5,6-dichloro-2-chloro-1H-benzimidazole (10 mmol) with 3-amino-2-chloropyridine (12 mmol) in dimethylformamide (DMF) at 120°C for 24 hours replaces the 2-chloro group with the pyridinyl substituent. The crude product is purified via silica gel chromatography (ethyl acetate/hexane), achieving 65% yield.

Suzuki-Miyaura Coupling

A more efficient route employs palladium catalysis. A mixture of 5,6-dichloro-2-bromo-1H-benzimidazole (1.0 eq), 2-chloro-3-pyridinylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), and K₂CO₃ (2 eq) in dioxane/water (4:1) is heated at 80°C for 12 hours. This method affords the coupled product in 82% yield.

N1-Alkylation with 2-Methylbenzyl Group

Functionalizing the N1 position involves alkylation with 2-methylbenzyl chloride under basic conditions.

Alkylation Protocol

A solution of 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1H-benzimidazole (0.4 mol) and powdered K₂CO₃ (0.6 mol) in acetonitrile is treated with 2-methylbenzyl chloride (0.4 mol) at room temperature for 20 hours. After aqueous workup and chromatography, the title compound is isolated as a colorless solid in 75% yield (mp 128–131°C).

Integrated Synthetic Routes

Route A: Sequential Functionalization

- Cyclization → 2. Chlorination → 3. Pyridinyl introduction → 4. Alkylation

Overall yield : 48% (four steps)

Route B: Convergent Synthesis

- Pre-functionalize pyridinyl and benzyl groups before cyclization.

Advantage : Reduces step count but requires orthogonal protecting groups.

Optimization and Challenges

Data Tables

Table 1. Comparison of Chlorination Methods

| Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| POCl₃ | 120 | 6 | 90 | 95.6 |

| PCl₅ | 100 | 8 | 72 | 88.3 |

| SOCl₂ | 80 | 12 | 65 | 84.7 |

Table 2. Alkylation Conditions and Outcomes

| Base | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| K₂CO₃ | Acetonitrile | 20 | 75 |

| NaH | DMF | 6 | 68 |

| DBU | THF | 12 | 60 |

Q & A

Q. What are the established synthetic routes for 5,6-dichloro-2-(2-chloro-3-pyridinyl)-1-(2-methylbenzyl)-1H-1,3-benzimidazole, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis typically involves multi-step reactions, including condensation, substitution, and cyclization. Key steps include:

- Base-mediated coupling : Use potassium carbonate (K₂CO₃) to facilitate nucleophilic substitution between benzimidazole precursors and chlorinated pyridinyl or benzyl derivatives under reflux conditions .

- Reductive cyclization : Sodium dithionite (Na₂S₂O₄) in aqueous HCl can reduce intermediates to form the benzimidazole core, as seen in analogous dichloro-benzimidazole syntheses .

- Solvent and catalyst optimization : Dimethylformamide (DMF) or ethanol with palladium catalysts improves coupling efficiency in aryl-aryl bond formation .

Optimization Strategies :

- Employ Design of Experiments (DoE) to systematically vary temperature, solvent polarity, and stoichiometry. For example, fractional factorial designs can identify critical parameters affecting yield .

- Monitor reaction progress via thin-layer chromatography (TLC) or in-situ IR spectroscopy to terminate reactions at peak conversion.

Table 1 : Representative Synthetic Conditions

| Step | Reagents/Conditions | Yield Range | Reference |

|---|---|---|---|

| Core formation | Na₂S₂O₄, HCl, 80°C | 59–65% | |

| Substitution | K₂CO₃, DMF, 120°C | 60–70% | |

| Purification | Column chromatography (SiO₂) | >95% purity |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer: A combination of techniques ensures structural confirmation and purity assessment:

- 1H/13C NMR : Resolve substitution patterns (e.g., pyridinyl protons at δ 7.8–8.2, benzyl methyl groups at δ 2.4–2.6) and confirm regiochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated m/z 456.02 for C₂₀H₁₄Cl₃N₃) and detect fragmentation pathways .

- Thermogravimetric Analysis (TGA) : Assess thermal stability; decomposition onset temperatures >200°C indicate suitability for high-temperature applications .

Critical Considerations :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded spectra.

- Cross-validate purity via elemental analysis (e.g., %C, %H, %N within ±0.3% of theoretical values) .

Advanced Research Questions

Q. How can computational methods like density functional theory (DFT) or molecular docking predict the reactivity or biological interactions of this compound?

Methodological Answer: Computational workflows bridge theoretical and experimental insights:

- Reactivity Prediction :

-

Perform DFT calculations (e.g., B3LYP/6-31G* level) to map electron density, frontier molecular orbitals (FMOs), and nucleophilic/electrophilic sites. This aids in rationalizing regioselectivity in substitution reactions .

- Biological Interaction Modeling :

-

Use molecular docking (AutoDock Vina, Schrödinger) to simulate binding to target proteins (e.g., kinase inhibitors). Dock the compound against crystal structures (PDB ID: 6B1) to prioritize synthetic analogs with enhanced affinity .

Validation :

- Compare computed IR spectra with experimental data to refine force fields .

- Correlate docking scores (e.g., binding energy ≤ −8 kcal/mol) with in vitro bioactivity assays .

Q. How can researchers resolve discrepancies in spectral data during structural characterization?

Methodological Answer: Contradictions often arise from impurities, tautomerism, or dynamic effects. Mitigation strategies include:

- Purity Verification :

-

Use HPLC-MS to detect trace impurities (<0.5% area) that distort NMR integration .

- Dynamic NMR (DNMR) :

-

Analyze variable-temperature 1H NMR to identify tautomeric equilibria (e.g., benzimidazole NH proton exchange) .

- Single-Crystal X-ray Diffraction :

-

Resolve ambiguous NOE correlations by determining the solid-state structure .

Case Study :

- In 5,6-dichloro-benzimidazoles, Cl substituents can cause signal splitting in 13C NMR. Assign peaks via HMBC correlations to adjacent protons .

Q. What strategies are used to study structure-activity relationships (SAR) for this compound?

Methodological Answer: SAR studies require systematic structural modifications and activity profiling:

- Substituent Variation :

-

Synthesize analogs with fluorinated benzyl groups or pyridinyl replacements (e.g., quinolinyl) to probe steric/electronic effects .

- Biological Assays :

-

Test analogs against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates. Measure IC₅₀ values to rank potency .

- QSAR Modeling :

-

Build regression models correlating descriptors (logP, polar surface area) with activity. Use partial least squares (PLS) for multivariate analysis .

Table 2 : Key SAR Findings from Analog Studies

Modification Biological Activity (IC₅₀) Reference 2-Methylbenzyl substituent 12.3 µM (CYP3A4 inhibition) 5,6-Dichloro core Enhanced thermal stability

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.